molecular formula C6H11N3O2S B2378205 3-(4-Thioxo-[1,3,5]triazinan-1-yl)-propionic acid CAS No. 84982-67-2

3-(4-Thioxo-[1,3,5]triazinan-1-yl)-propionic acid

Cat. No. B2378205
CAS RN: 84982-67-2
M. Wt: 189.23
InChI Key: OHELLDVEWGGEHW-UHFFFAOYSA-N
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Description

3-(4-Thioxo-[1,3,5]triazinan-1-yl)-propionic acid, also known as TTPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TTPA is a member of the thioxotriazinane family, which has been found to possess a broad range of biological activities, including anticancer, antiviral, and antibacterial properties.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 3-(4-Thioxo-[1,3,5]triazinan-1-yl)-propionic acid (TPA) is carbon steel (CS) surfaces . TPA acts as an efficient corrosion inhibitor for CS in petroleum production .

Mode of Action

TPA interacts with CS surfaces through its sulfur (S), nitrogen (N), and oxygen (O) atoms . The most stable adsorption configuration of TPA on CS surfaces is a 15-degree tilt angle between the thiourea fragment and the steel surface . This configuration is determined by different initial adsorption configurations .

Biochemical Pathways

The biochemical pathways affected by TPA involve the interaction of TPA with CS surfaces. TPA’s S, N, and O atoms adsorb onto the CS surface, forming a protective layer that inhibits corrosion .

Pharmacokinetics

The presence of water (h2o) solvent can reduce the adsorption of tpa, as evidenced by more positive adsorption energy and longer bonding distance on the iron surface .

Result of Action

The result of TPA’s action is the inhibition of corrosion on CS surfaces. Experimental tests have shown that TPA exhibits excellent inhibitory performance, with an inhibition efficiency (IE) of 97.8% .

Action Environment

Environmental factors can influence the action, efficacy, and stability of TPA. For instance, the presence of H2O solvent can reduce the adsorption of TPA on CS surfaces . This suggests that the action environment, particularly the presence of solvents, can significantly impact the effectiveness of TPA as a corrosion inhibitor.

properties

IUPAC Name

3-(4-sulfanylidene-1,3,5-triazinan-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2S/c10-5(11)1-2-9-3-7-6(12)8-4-9/h1-4H2,(H,10,11)(H2,7,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHELLDVEWGGEHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=S)NCN1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Thioxo-[1,3,5]triazinan-1-yl)-propionic acid

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